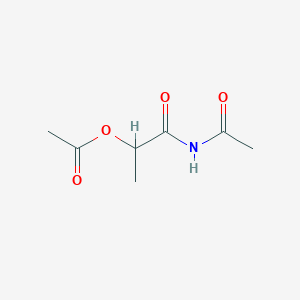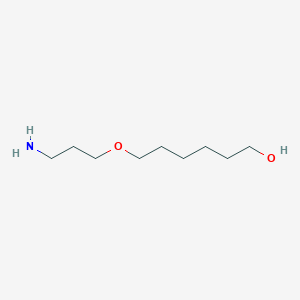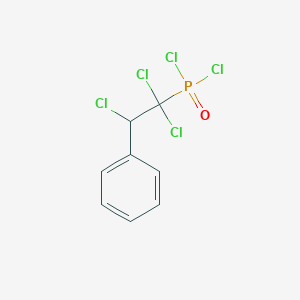![molecular formula C6H16O5Si B14505471 [3-(2-Methoxyethoxy)propyl]silanetriol CAS No. 63739-94-6](/img/structure/B14505471.png)
[3-(2-Methoxyethoxy)propyl]silanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Methoxyethoxy)propyl]silanetriol is a silane compound with the chemical formula C7H18O4Si. It is known for its unique properties, which make it useful in various scientific and industrial applications. This compound is often used as a coupling agent, adhesion promoter, and surface modifier due to its ability to form strong bonds with both organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methoxyethoxy)propyl]silanetriol typically involves the reaction of 3-chloropropyltriethoxysilane with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[3-(2-Methoxyethoxy)propyl]silanetriol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds, leading to the formation of polymeric structures.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[3-(2-Methoxyethoxy)propyl]silanetriol has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Utilized in drug delivery systems and as a component in biomedical devices.
Industry: Applied in coatings, adhesives, and sealants to enhance performance and durability.
Mecanismo De Acción
The mechanism of action of [3-(2-Methoxyethoxy)propyl]silanetriol involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silanol groups formed during hydrolysis can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective adhesion promoter and surface modifier.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(2-Aminoethylamino)propyl]trimethoxysilane
- [3-Glycidyloxypropyl]trimethoxysilane
- [3-Mercaptopropyl]trimethoxysilane
Uniqueness
Compared to similar compounds, [3-(2-Methoxyethoxy)propyl]silanetriol offers unique properties such as enhanced solubility in organic solvents and improved compatibility with various substrates. Its ability to form stable siloxane bonds makes it particularly valuable in applications requiring strong adhesion and surface modification.
Propiedades
Número CAS |
63739-94-6 |
|---|---|
Fórmula molecular |
C6H16O5Si |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
trihydroxy-[3-(2-methoxyethoxy)propyl]silane |
InChI |
InChI=1S/C6H16O5Si/c1-10-4-5-11-3-2-6-12(7,8)9/h7-9H,2-6H2,1H3 |
Clave InChI |
HADFZBZVCVQPDP-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCC[Si](O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)


![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)

![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)


![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)


